molecular formula C14H21N3O3 B11222024 N-(2-methoxyethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-methoxyethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11222024
M. Wt: 279.33 g/mol
InChI Key: NSYCUEYICXNGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohepta[c]pyridazin-3-one core fused with a seven-membered ring system, linked to an acetamide group substituted at the nitrogen with a 2-methoxyethyl chain (C18H24N3O3; MW 330.41) . The 2-methoxyethyl substituent may enhance solubility compared to bulkier or more lipophilic groups, as seen in related analogs .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C14H21N3O3/c1-20-8-7-15-13(18)10-17-14(19)9-11-5-3-2-4-6-12(11)16-17/h9H,2-8,10H2,1H3,(H,15,18)

InChI Key

NSYCUEYICXNGQF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula C14H20N2O2C_{14}H_{20}N_2O_2 and has a molecular weight of approximately 248.33 g/mol. Its structure features a cycloheptapyridazine ring system, which is significant for its biological interactions.

  • Enzyme Inhibition : Preliminary studies suggest that compounds similar to N-(2-methoxyethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide may act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, the inhibition of tumor necrosis factor-alpha converting enzyme (TACE) has been noted in related compounds, indicating potential anti-inflammatory properties .
  • Antioxidant Activity : The presence of methoxy groups in its structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
  • Antimicrobial Properties : Some derivatives of similar structural frameworks exhibit antimicrobial effects against various bacterial strains. This suggests that this compound could possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits TACE with IC50 values < 5 nM
Antioxidant ActivityScavenges free radicalsRelated compounds
Antimicrobial EffectsEffective against Gram-positive and Gram-negative bacteriaSimilar derivatives

Relevant Studies

  • Anti-inflammatory Potential : A study demonstrated that related compounds effectively reduced TNF-alpha levels in human whole blood assays with low IC50 values (e.g., 0.42 µM), indicating strong anti-inflammatory activity .
  • Pharmacokinetics : Research on similar compounds has shown favorable pharmacokinetic profiles including good absorption and distribution characteristics in vivo.
  • Toxicological Assessments : Toxicity studies have indicated low cytotoxicity for structurally related compounds at therapeutic doses, suggesting a potentially safe profile for this compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name (Example) Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Target Compound C18H24N3O3 330.41 2-Methoxyethyl Research (unspecified)
N-[6-(Trifluoromethoxy)benzothiazol-2-yl] analog C19H17F3N4O3S 438.42 Trifluoromethoxy benzothiazol Undisclosed
N-{2-[2-(Trifluoromethyl)benzimidazol-1-yl]ethyl} analog C21H22F3N5O2 433.43 Trifluoromethyl benzimidazol ethyl Undisclosed
N-(4-Fluorophenyl)methyl analog C18H20FN3O2 329.37 4-Fluorophenyl methyl Screening/Research
Goxalapladib (Structural analog) C40H39F5N4O3 718.80 Naphthyridine core, methoxyethyl piperidin Atherosclerosis treatment

Key Observations :

  • In contrast, the 2-methoxyethyl group in the target compound balances moderate lipophilicity with improved solubility due to its ether oxygen .
  • Heterocyclic Core : The cyclohepta[c]pyridazin system differs from naphthyridine (Goxalapladib) or benzothiazole cores, which may influence binding to targets like RORγ (Goxalapladib) or kinase domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.